molecular formula C4H7N3OS B6324017 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one CAS No. 53065-38-6

4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B6324017
CAS No.: 53065-38-6
M. Wt: 145.19 g/mol
InChI Key: SUBCLGYPEJJNHN-UHFFFAOYSA-N
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Description

4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound with a triazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with methyl isothiocyanate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-3-(methylthio)-1H-1,2,4-triazole-3,5(4H)-dione
  • 4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione

Uniqueness

4-Methyl-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential bioactivity compared to other triazole derivatives.

Properties

IUPAC Name

4-methyl-3-methylsulfanyl-1H-1,2,4-triazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-7-3(8)5-6-4(7)9-2/h1-2H3,(H,5,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBCLGYPEJJNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NN=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343365
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53065-38-6
Record name 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-methyl-5-(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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